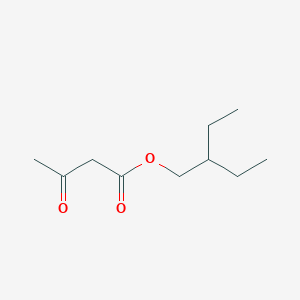
2-Ethylbutyl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylbutyl 3-oxobutanoate is an organic compound belonging to the class of esters It is structurally characterized by the presence of a 3-oxobutanoate group attached to a 2-ethylbutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-ethylbutyl 3-oxobutanoate typically involves the alkylation of ethyl 3-oxobutanoate (also known as ethyl acetoacetate) with 2-ethylbutyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the formation of the enolate ion from ethyl 3-oxobutanoate. The enolate ion then undergoes nucleophilic substitution with 2-ethylbutyl bromide to form the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylbutyl 3-oxobutanoate undergoes several types of chemical reactions, including:
Alkylation: The enolate ion formed from this compound can undergo further alkylation reactions with various alkyl halides.
Common Reagents and Conditions
Alkylation: Sodium ethoxide, alkyl halides.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Alkylation: α-Substituted esters.
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-Ethylbutyl 3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-ethylbutyl 3-oxobutanoate primarily involves its ability to form enolate ions. These enolate ions are highly reactive and can participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Ethylbutyl 3-oxobutanoate can be compared with other similar compounds such as:
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Both compounds contain the 3-oxobutanoate group, but this compound has an additional 2-ethylbutyl chain, making it more hydrophobic.
Methyl 3-oxobutanoate: Similar to ethyl 3-oxobutanoate but with a methyl group instead of an ethyl group, leading to different reactivity and solubility properties.
The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
13562-88-4 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-ethylbutyl 3-oxobutanoate |
InChI |
InChI=1S/C10H18O3/c1-4-9(5-2)7-13-10(12)6-8(3)11/h9H,4-7H2,1-3H3 |
Clé InChI |
NFAFRNJHCSTARJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)COC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)

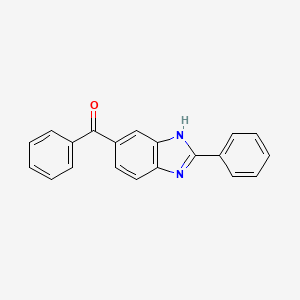
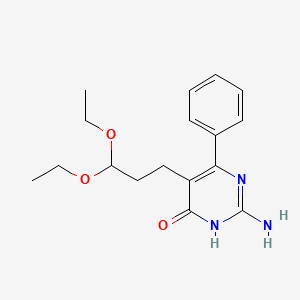
![2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13992551.png)
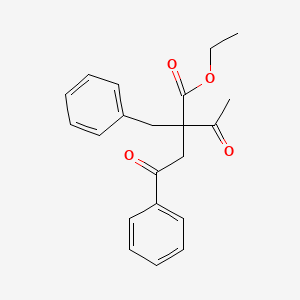
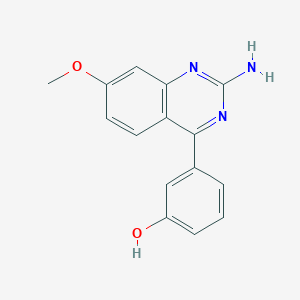
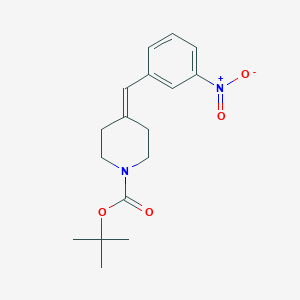
![Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13992567.png)
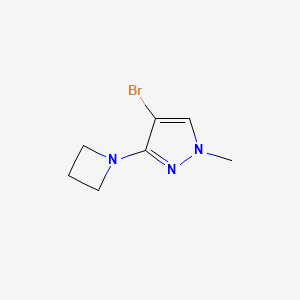
![N-[[4-(3-azaspiro[5.5]undec-3-yl)phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B13992570.png)
